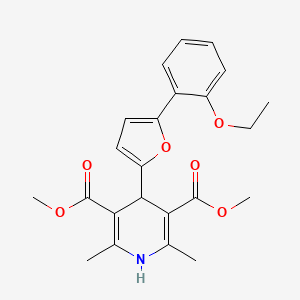
3-Benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with benzyl bromide to introduce the benzyl group.
Introduction of Naphthyl Group: The naphthyl group is introduced through a Friedel-Crafts acylation reaction using 2-naphthoyl chloride.
Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with methyl bromide to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can occur at the carbonyl group of the naphthyl moiety.
Substitution: Nucleophilic substitution reactions can take place at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Oxidation of the benzylic position can lead to the formation of benzaldehyde derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Substitution reactions can produce various alkylated or aminated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide involves its interaction with molecular targets such as enzymes or DNA. The benzimidazole core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a naphthyl group.
5,6-Dimethylbenzimidazole: Lacks the benzyl and naphthyl groups.
Uniqueness
3-Benzyl-5,6-dimethyl-1-(2-(2-naphthyl)-2-oxoethyl)-3H-benzimidazol-1-ium bromide is unique due to the presence of both benzyl and naphthyl groups, which may enhance its biological activity and specificity compared to simpler benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
853348-58-0 |
|---|---|
Molekularformel |
C28H25BrN2O |
Molekulargewicht |
485.4 g/mol |
IUPAC-Name |
2-(3-benzyl-5,6-dimethylbenzimidazol-3-ium-1-yl)-1-naphthalen-2-ylethanone;bromide |
InChI |
InChI=1S/C28H25N2O.BrH/c1-20-14-26-27(15-21(20)2)30(19-29(26)17-22-8-4-3-5-9-22)18-28(31)25-13-12-23-10-6-7-11-24(23)16-25;/h3-16,19H,17-18H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZJNCOZFXVLJWEI-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=C(C=C1C)[N+](=CN2CC(=O)C3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11949946.png)




![2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11949978.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B11949982.png)


![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11949992.png)


